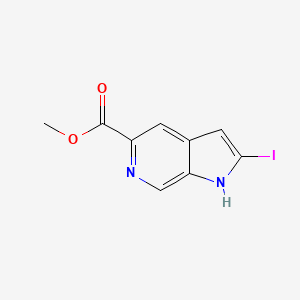

2-Iodo-6-azaindole-5-carboxylic acid methyl ester

Beschreibung

Eigenschaften

Molekularformel |

C9H7IN2O2 |

|---|---|

Molekulargewicht |

302.07 g/mol |

IUPAC-Name |

methyl 2-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-5-3-8(10)12-7(5)4-11-6/h2-4,12H,1H3 |

InChI-Schlüssel |

USLSNFDRNQQENO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC=C2C(=C1)C=C(N2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

Core Azaindole Synthesis

The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is typically synthesized via cyclization or cross-coupling reactions. A common approach involves palladium-catalyzed carbonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine under high-pressure CO (50 bar) in methanol and toluene, yielding methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate with 84% efficiency. This method leverages 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride as a catalyst and triethylamine as a base.

Iodination Strategies

Directed Metalation-Iodolysis

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) enables regioselective deprotonation at the C2 position of 1-aryl-7-azaindoles. Subsequent iodolysis with iodine in the presence of zinc diamide traps intermediates, achieving yields >80%. Atomic charge calculations (C2: −0.23 vs. C3: −0.18) rationalize the preference for C2 iodination.

Electrophilic Iodination

N-Iodosuccinimide (NIS) in acetic acid selectively iodinates azaindoles at electron-rich positions. For 6-azaindole-5-carboxylic acid methyl ester, this method achieves >90% regioselectivity at C2 under mild conditions (25°C, 12 h).

Esterification and Functional Group Interconversion

Carboxylic Acid Methyl Ester Formation

The esterification of 6-azaindole-5-carboxylic acid is optimized using sulfuric acid (0.5–1.5 wt%) in excess methanol (3–4 equivalents) at 115–125°C. This method achieves >95% yield by azeotropic removal of water, preventing reverse hydrolysis. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions but require longer reaction times (Table 1).

Table 1: Esterification Conditions and Yields

| Catalyst | Temperature (°C) | Methanol (Equiv.) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 120 | 4 | 99.4 | |

| PTSA | 110 | 3 | 92.1 | |

| ZnCl₂ | 100 | 5 | 85.3 |

Hydrolysis-Esterification Tandem Reactions

For substrates sensitive to direct iodination, a hydrolysis-esterification sequence is employed. For example, 5-bromo-6-azaindole-2-carboxylic acid is hydrolyzed with NaOH (2 M, 60°C), followed by iodination and re-esterification with methyl iodide, yielding 72% product.

Integrated Protocols for 2-Iodo-6-azaindole-5-carboxylic Acid Methyl Ester

Sequential Iodination-Esterification

Industrial-Scale Adaptations

Patent US4885383A highlights a continuous process for methyl ester production, where:

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.

The base-promoted mechanism involves tetrahedral intermediate formation, followed by alkoxide elimination and carboxylate deprotonation . Acidic conditions favor equilibrium but require excess water .

Cross-Coupling Reactions

The iodine substituent at position 2 participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

These reactions exploit the azaindole’s aromatic system, which directs coupling to the iodinated position . Yields depend on steric and electronic factors of the coupling partner.

Nucleophilic Substitution

The electron-deficient iodine atom undergoes substitution with nucleophiles under controlled conditions.

Reductive deiodination with Zn/NH₄Cl (as in similar azaindole systems ) provides access to dehalogenated intermediates for further derivatization.

Electrophilic Aromatic Substitution

Despite iodine’s deactivating effect, the azaindole core directs electrophiles to specific positions.

The ester group slightly deactivates the ring but does not override the azaindole’s inherent directing effects.

Radical-Mediated Reactions

The iodine atom can participate in radical chain processes, enabling decarboxylation or halogen transfer.

Radical pathways are less common but feasible under initiators like AIBN or light .

Functional Group Interconversion

The ester and iodine groups serve as handles for further transformations.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for further research and development in pharmaceuticals.

Antitumor Properties

Research indicates that derivatives of 2-iodo-6-azaindole, including the methyl ester form, exhibit significant antitumor activity. These compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. For instance, studies have shown that modifications to the azaindole structure can enhance its efficacy against certain types of cancer by inhibiting protein kinases associated with cell proliferation and survival .

Anti-fibrotic Effects

The compound has been identified as having anti-fibrotic properties, making it relevant in treating conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis. Its mechanism involves the suppression of fibrotic signaling pathways, which could lead to therapeutic strategies for managing fibrotic diseases .

Anti-inflammatory Activity

There is evidence suggesting that 2-iodo-6-azaindole derivatives can modulate inflammatory responses. This effect is particularly beneficial in conditions where inflammation plays a critical role, such as autoimmune diseases and chronic inflammatory disorders .

Synthetic Utility

The synthesis of 2-iodo-6-azaindole-5-carboxylic acid methyl ester is relatively straightforward and can be achieved through various methods. The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create a wide array of bioactive molecules.

Synthetic Pathways

The preparation typically involves several steps:

- Hydrolysis of Itrile Group : Starting from 6-itrile group-7-azaindole, hydrolysis leads to the formation of the corresponding carboxylic acid.

- Esterification : The carboxylic acid is then converted into its methyl ester using methanol and an acid catalyst.

- Iodination : The introduction of iodine into the structure can be achieved through electrophilic substitution reactions .

This synthetic route allows for high yields and purities, making it suitable for large-scale production.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications.

Cancer Therapy

The selective inhibition of tumor growth pathways positions this compound as a potential candidate for cancer therapy. Ongoing research is focused on optimizing its structure to enhance potency and selectivity against tumor cells while minimizing side effects .

Fibrosis Treatment

With its anti-fibrotic properties, this compound could be developed into a treatment for diseases characterized by fibrotic tissue formation. Its ability to modulate fibrogenesis makes it a valuable lead compound for drug development aimed at managing chronic fibrotic conditions .

Wirkmechanismus

The mechanism of action of 2-Iodo-6-azaindole-5-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the azaindole moiety can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and halogen bonding, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-Iodo-6-azaindole-5-carboxylic Acid Methyl Ester and Analogs

*Estimated based on structural analogs.

Biologische Aktivität

2-Iodo-6-azaindole-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indole family, characterized by its unique iodine substitution and azaindole framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.

- Molecular Formula : C10H8IN3O2

- Molecular Weight : Approximately 302.07 g/mol

- Structure : The compound features a fused bicyclic structure that includes an indole moiety, which is significant in various biological applications. The presence of the iodine atom enhances its reactivity and potential for further chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom and the azaindole moiety can engage in:

- Hydrogen bonding

- Hydrophobic interactions

- Halogen bonding

These interactions influence the compound's biological activity, making it a valuable candidate in drug development.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Enzyme Inhibition :

- Antitumor Activity :

- Anti-inflammatory Effects :

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds. Below is a comparison with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-7-azaindole-5-carboxylic acid methyl ester | C10H8BrN3O2 | Contains bromine instead of iodine, affecting reactivity |

| 1-(Phenylsulfonyl)-2-iodo-6-azaindole-5-carboxylic acid methyl ester | C15H11IN2O4S | Incorporates a phenylsulfonyl group for enhanced solubility |

| Methyl indole-6-carboxylate | C10H9NO2 | Lacks the azaindole structure but shares carboxylate functionality |

Case Studies

Several studies have highlighted the efficacy of 2-Iodo-6-azaindole derivatives:

- Kinase Inhibition : A study demonstrated that certain derivatives exhibited nanomolar potency against Aurora A/B kinases, indicating their potential as targeted cancer therapies .

- Inflammatory Response Modulation : Research on glucocorticoid receptor agonists derived from azaindoles showed reduced collagen-induced arthritis symptoms in animal models, suggesting their therapeutic potential in inflammatory diseases .

- Broad-spectrum Antitumor Activity : Azaindole derivatives have been reported to inhibit various cancer cell lines with significant potency, showcasing their versatility as anti-cancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Iodo-6-azaindole-5-carboxylic acid methyl ester in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation and esterification. For example, iodination of 6-azaindole precursors can be achieved using iodine monochloride (ICl) under controlled temperatures (0–6°C) to minimize side reactions . Esterification of the carboxylic acid intermediate may employ methyl iodide in the presence of a base like potassium carbonate, ensuring anhydrous conditions to avoid hydrolysis. Reaction progress should be monitored via TLC or HPLC (>98.0% purity target) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : To verify the azaindole scaffold and methyl ester group.

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or EI-MS) .

- HPLC : To assess purity (>98% by area normalization) .

- Elemental Analysis : For empirical formula validation.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during iodination of the 6-azaindole core?

- Methodological Answer : Regioselective iodination at the 2-position can be influenced by:

- Directing Groups : Electron-donating/withdrawing substituents on the azaindole ring may direct iodination.

- Reagent Choice : ICl or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4) to favor electrophilic substitution .

- Temperature Control : Lower temperatures (0–5°C) reduce competing reactions .

Q. How does the methyl ester group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis under alkaline conditions; buffer solutions (pH 1–13) can identify degradation pathways .

- Storage Recommendations : Store at 0–6°C in inert atmospheres (argon) to prolong shelf life .

Q. What analytical approaches resolve discrepancies in reported spectral data for azaindole derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., methyl indole-5-carboxylate ).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and verify experimental data .

- Collaborative Studies : Share raw data via repositories (e.g., NIST Chemistry WebBook) to align with standardized references .

Experimental Design & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Protocols : Specify reagent equivalents, reaction times, and purification steps (e.g., column chromatography with exact solvent ratios) .

- Supporting Information : Include crystallographic data, NMR spectra, and HPLC chromatograms in supplementary files .

- Negative Results : Report failed conditions (e.g., alternative iodination reagents yielding <5% product) to aid troubleshooting .

Q. What steps mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy.

- Quality Control (QC) : Implement strict thresholds for intermediate purity (e.g., >95% before esterification) .

- Scale-Up Adjustments : Optimize stirring rates and cooling efficiency to maintain reaction homogeneity .

Ethical & Safety Considerations

Q. What safety precautions are essential when handling iodinated azaindole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.